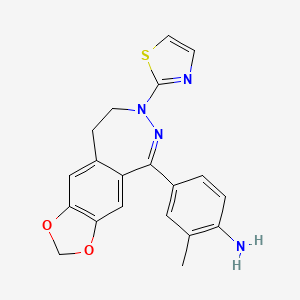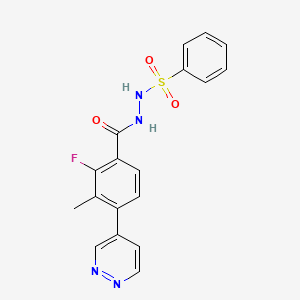
AMPA/kainate antagonist-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AMPA/kainate antagonist-2 is a compound that inhibits the activity of AMPA and kainate receptors, which are types of ionotropic glutamate receptors. These receptors play a crucial role in excitatory neurotransmission in the central nervous system. This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and migraine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AMPA/kainate antagonist-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a suitable precursor, followed by functional group modifications and coupling reactions to introduce the desired pharmacophore . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring the purity and consistency of the final product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions: AMPA/kainate antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions include intermediates with modified functional groups, which are further processed to yield the final this compound compound .
科学的研究の応用
AMPA/kainate antagonist-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of ionotropic glutamate receptors. In biology, it helps elucidate the role of these receptors in synaptic transmission and plasticity. In medicine, this compound is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, neuropathic pain, and migraine . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting glutamate receptors .
作用機序
AMPA/kainate antagonist-2 exerts its effects by binding to the AMPA and kainate receptors, thereby inhibiting their activity. This prevents the influx of calcium and sodium ions into the neurons, reducing excitatory neurotransmission. The molecular targets of this compound include the ligand-binding domains of the AMPA and kainate receptors, which are critical for receptor activation and ion channel opening . The inhibition of these receptors can modulate synaptic plasticity and reduce neuronal excitability, providing therapeutic benefits in various neurological conditions .
類似化合物との比較
AMPA/kainate antagonist-2 is unique in its ability to selectively inhibit both AMPA and kainate receptors. Similar compounds include other AMPA receptor antagonists such as perampanel and kainate receptor antagonists like LY293558 . Compared to these compounds, this compound offers a broader spectrum of activity, making it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C20H18N4O2S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
2-methyl-4-[7-(1,3-thiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline |
InChI |
InChI=1S/C20H18N4O2S/c1-12-8-14(2-3-16(12)21)19-15-10-18-17(25-11-26-18)9-13(15)4-6-24(23-19)20-22-5-7-27-20/h2-3,5,7-10H,4,6,11,21H2,1H3 |
InChIキー |
FBOBFNBQTZFXPX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NN(CCC3=CC4=C(C=C32)OCO4)C5=NC=CS5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)
![(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11932023.png)
![2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B11932027.png)


![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)
![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)

![3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)

![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)

![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
